2-Chloromethanesulfonylpropane
Overview
Description
2-Chloromethanesulfonylpropane is a chemical compound with the molecular formula C4H9ClO2S and a molecular weight of 156.63 . It is a powder with a melting point of 60-62 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H9ClO2S/c1-4(2)8(6,7)3-5/h4H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 60-62 degrees Celsius . It has a molecular weight of 156.63 . The compound’s storage temperature is 4 degrees Celsius .Scientific Research Applications
Organic Synthesis
2-Chloromethanesulfonylpropane, and related compounds, are used in various organic synthesis processes. For instance, dilithiation of 2-(chloromethyl)-3-tosylpropene, a related compound, affords an allylic dianion which is versatile in producing a range of products such as α,α-disubstituted products, tosylated methylenecyclopropanes, and others (Nájera & Sansano, 1994). Another example involves the use of 2-(Chloromethyl)-3-tosylpropene for the synthesis of allyl sulfones (Nájera & Sansano, 1992).
Photolysis Studies
Selective deuterated 2-chloropropane, closely related to this compound, has been used to investigate photoinduced, site-specific bond cleavage, offering insights into the behavior of such compounds under photolysis conditions (Mathews, Wang, & Koplitz, 1994).
Bioremediation
Compounds similar to this compound are subjects of bioremediation studies. For example, Desulfitobacterium dichloroeliminans strain DCA1 can convert vicinal dichloropropanes into completely dechlorinated end products, highlighting potential applications in environmental cleanup (De Wildeman, Diekert, Van Langenhove, & Verstraete, 2003).
Chemical Reactions and Synthesis
Chloromethanesulfonylethene and dichloromethanesulfonylethene, closely related to this compound, have been used for tandem Diels-Alder/Ramberg-Bäcklund reactions (Block et al., 2004). These reactions are significant in organic synthesis, particularly in the construction of complex molecular architectures.
Catalysis Research
In the field of catalysis, this compound derivatives have been examined. For example, the study of Pd–Re/Al2O3 catalysts in the hydrogenolysis of C–C and C–Cl bonds provides insights into catalytic conversions involving similar compounds (Bonarowska, Malinowski, & Karpiński, 1999).
Reductive Dechlorination Studies
Anaerobic bacteria have been shown to completely dechlorinate 1,2-dichloropropane, a compound related to this compound, demonstrating the potential for biological processes in handling chlorinated compounds (Loffler, Champine, Ritalahti, Sprague, & Tiedje, 1997).
Safety and Hazards
Properties
IUPAC Name |
2-(chloromethylsulfonyl)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-4(2)8(6,7)3-5/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABSMKHOJSRIHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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